molecular formula C22H17NO2 B11565500 2-[1-(2-phenylethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione

2-[1-(2-phenylethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B11565500
M. Wt: 327.4 g/mol
InChI Key: PDCIZDAQMGHFNO-UHFFFAOYSA-N
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Description

2-[1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a phenylethyl group, a dihydropyridine ring, and an indene-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenylethylamine derivative with a dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylethyl or dihydropyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated pyridine derivatives.

Scientific Research Applications

2-[1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethyl)chromone derivatives: These compounds share a phenylethyl group and exhibit similar biological activities.

    1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine: This compound has a similar phenylethyl moiety and is studied for its pharmacological properties.

Uniqueness

2-[1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its dihydropyridine ring and indene-dione moiety make it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-[1-(2-phenylethyl)pyridin-4-ylidene]indene-1,3-dione

InChI

InChI=1S/C22H17NO2/c24-21-18-8-4-5-9-19(18)22(25)20(21)17-11-14-23(15-12-17)13-10-16-6-2-1-3-7-16/h1-9,11-12,14-15H,10,13H2

InChI Key

PDCIZDAQMGHFNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC(=C3C(=O)C4=CC=CC=C4C3=O)C=C2

Origin of Product

United States

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